2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a 3-methylbutyl group attached to the piperidine ring adds to the complexity and potential biological activity of the compound.
Preparation Methods
The synthesis of 2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under nucleophilic substitution conditions.
Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine can be compared with other piperazine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the presence of the 3-methylbutyl group, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
648895-74-3 |
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Molecular Formula |
C18H31N5 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[4-[1-(3-methylbutyl)piperidin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H31N5/c1-16(2)4-9-21-10-5-17(6-11-21)22-12-14-23(15-13-22)18-19-7-3-8-20-18/h3,7-8,16-17H,4-6,9-15H2,1-2H3 |
InChI Key |
PHUBUZXZBQSSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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